N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-14-4-3-5-15(19)16(14)17(22)20-12-6-8-13(9-7-12)21-10-1-2-11-25(21,23)24/h3-9H,1-2,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSCMSEMRCDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-(1,1-dioxothiazinan-2-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides or thiazines.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism by which N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- The target compound’s sulfonated thiazinan ring distinguishes it from thiazole- or pyrimidine-containing analogs. This sulfone group enhances electrophilicity and may influence binding to biological targets .
- Diflubenzuron and Lufenuron replace the heterocycle with a urea or alkoxy group, respectively, reducing ring strain but altering electronic properties .
- Benzoylurea derivatives (4h–4m) feature pyrimidine-thioether linkages, which confer varied steric and electronic effects compared to the target’s thiazinan .
Spectral Signatures
- IR Spectroscopy :
- NMR Data :
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its biological activity, including antifungal and antibacterial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by a thiazinan ring and difluorobenzamide moiety. The presence of the thiazinan group enhances its biological activity due to its ability to interact with various biological targets. The molecular formula is with a molecular weight of 416.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazinan Intermediate : Cyclization of appropriate precursors to form the thiazinan structure.
- Coupling with Phenyl Ring : Substitution reactions to attach the phenyl group.
- Final Amide Bond Formation : Attachment to the 2,6-difluorobenzamide core .
Antifungal Activity
Recent studies have demonstrated that compounds derived from 2,6-difluorobenzamide exhibit significant antifungal properties. For instance:
- In vitro Testing : Several derivatives showed moderate to good antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani. Notably, compounds exhibited EC50 values comparable to established antifungal agents like hymexazol .
| Compound | Target Pathogen | EC50 (μg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| 4j | Rhizoctonia solani | 6.72 | 89.74 |
| 4l | Botrytis cinerea | 5.21 | 50.15 |
These results indicate that this compound and its derivatives can be effective in controlling fungal diseases in crops .
Antibacterial Activity
While the antifungal activity is notable, the antibacterial efficacy of this compound appears less pronounced. In studies comparing various compounds against Xanthomonas oryzae and Xanthomonas citri, the target compounds exhibited lower antibacterial activity compared to traditional agents like thiodiazole copper .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions of this compound with specific biological targets. For example:
- Docking Analysis : The compound was docked into the active site of a specific receptor (PDB: 2FBW), revealing favorable binding energies and interactions with key amino acid residues .
Case Studies
Several case studies highlight the practical applications of this compound:
- Agricultural Applications : Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops while maintaining safety for beneficial organisms.
- Pharmaceutical Development : Research into derivatives of this compound has shown promise in developing new antimicrobial agents with improved efficacy and reduced toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
